molecular formula C13H20N4O4 B3380521 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1955524-20-5

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B3380521
CAS No.: 1955524-20-5
M. Wt: 296.32
InChI Key: KEDGYVRGIALRAA-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid is a complex organic compound that features a piperidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Boc group This is followed by the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC)

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the triazole ring or the carboxylic acid group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity. The Boc group serves as a protecting group, which can be removed to expose the active amine functionality.

Comparison with Similar Compounds

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acid

Comparison: Compared to similar compounds, 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly versatile in research and industrial applications.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-9(5-7-16)17-10(11(18)19)8-14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDGYVRGIALRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid
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1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid

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